Technical Documentation Center

7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol
  • CAS: 2460749-34-0

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the in vitro mechanism of action of 7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol, a novel small molecule inhibitor. The pyridopyrimidine scaffol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the in vitro mechanism of action of 7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol, a novel small molecule inhibitor. The pyridopyrimidine scaffold is a well-established pharmacophore known to target a variety of protein kinases involved in critical cellular signaling pathways.[1][2][3] This document outlines a systematic approach to elucidate the inhibitory activity and cellular effects of this compound, with a focus on its potential as a kinase inhibitor. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for characterizing similar compounds, ensuring scientific integrity and reproducibility.

Introduction: The Therapeutic Potential of Pyridopyrimidine Derivatives

The pyridopyrimidine core is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically relevant compounds.[1][2][3] Derivatives of this scaffold have been successfully developed as inhibitors of various protein kinases, which are critical regulators of cell growth, differentiation, and survival.[1][4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders.[5] Consequently, the development of potent and selective kinase inhibitors remains a primary focus of modern drug discovery.[6]

Compounds with structures similar to 7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol have demonstrated activity against key signaling kinases such as Phosphoinositide 3-kinases (PI3Ks), Cyclin-Dependent Kinases (CDKs), and Epidermal Growth Factor Receptor (EGFR).[7][8][9][10] This guide will present a hypothetical, yet scientifically grounded, investigation into the mechanism of action of this specific compound, postulating its role as a kinase inhibitor within a major oncogenic pathway.

Elucidating the Molecular Target and Potency

The initial and most critical step in characterizing a novel inhibitor is to identify its molecular target(s) and determine its potency. A multi-faceted approach, combining biochemical and cell-based assays, is essential for generating a comprehensive and reliable dataset.

Initial Target Identification via Kinase Profiling

A broad-spectrum kinase panel is the first-line approach to identify potential molecular targets. This allows for an unbiased assessment of the compound's activity against a large number of kinases, providing initial insights into its selectivity.

Experimental Protocol: Kinome-Wide Competition Binding Assay

  • Assay Principle: This assay quantitatively measures the binding of the test compound to a panel of recombinant kinases. The compound is incubated with the kinases and a known, tagged ligand that binds to the active site. The ability of the test compound to displace the tagged ligand is measured, providing a measure of its binding affinity.

  • Procedure:

    • Prepare a stock solution of 7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations for testing.

    • Utilize a commercial kinase profiling service (e.g., KINOMEscan™, KinaseProfiler™) that offers a broad panel of human kinases.[11]

    • The compound is screened at a fixed concentration (e.g., 1 µM) against the kinase panel.

    • Hits are identified as kinases showing a significant reduction in the binding of the tagged ligand.

  • Data Analysis: The results are typically expressed as the percentage of remaining kinase activity or binding in the presence of the test compound. A lower percentage indicates stronger binding.

Determination of Inhibitory Potency (IC50)

Once primary targets are identified, the next step is to quantify the compound's potency by determining its half-maximal inhibitory concentration (IC50).

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Assay Principle: This assay measures the enzymatic activity of the target kinase in the presence of varying concentrations of the inhibitor. The IC50 value represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. Radiometric assays using ³³P-γ-ATP are considered a gold standard for their sensitivity and reliability.[6][12]

  • Procedure:

    • Prepare a reaction buffer containing the recombinant target kinase, a suitable substrate (e.g., a peptide or protein), and MgCl₂.

    • Add varying concentrations of 7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol (typically in a 10-point, 3-fold serial dilution).

    • Initiate the kinase reaction by adding ATP (ideally at a concentration equal to the Kₘ for the kinase) and ³³P-γ-ATP.[6]

    • Incubate the reaction at room temperature for a defined period (e.g., 2 hours).

    • Stop the reaction and separate the phosphorylated substrate from the unreacted ATP using a filter-binding method (e.g., P81 phosphocellulose paper).

    • Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

ParameterDescription
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Kᵢ The inhibition constant; a measure of the inhibitor's binding affinity to the enzyme.
Kₘ The Michaelis constant; the substrate concentration at which the reaction rate is half of Vmax.

Characterizing the Mechanism of Inhibition

Understanding how an inhibitor interacts with its target kinase is crucial for lead optimization. The primary modes of inhibition for kinase inhibitors are ATP-competitive, non-competitive, and uncompetitive.

Experimental Workflow: Elucidating the Mode of Inhibition

Inhibition_Mechanism_Workflow A Perform Kinase Inhibition Assays at Varying ATP Concentrations B Generate Lineweaver-Burk Plots (1/Velocity vs. 1/[Substrate]) A->B C Analyze Plot Intercepts and Slopes B->C D ATP-Competitive: Lines intersect on the y-axis C->D Vmax unchanged, Km increases E Non-Competitive: Lines intersect on the x-axis C->E Vmax decreases, Km unchanged F Uncompetitive: Lines are parallel C->F Vmax and Km decrease proportionally

Caption: Workflow for determining the mode of kinase inhibition.

Assessing Cellular Activity and Downstream Signaling

While biochemical assays are essential for determining direct target engagement, cell-based assays are necessary to confirm that the compound can penetrate the cell membrane, engage its target in a physiological context, and exert a biological effect.

Inhibition of Target Phosphorylation in Cells

A key indicator of target engagement in a cellular context is the inhibition of the kinase's autophosphorylation or the phosphorylation of its direct downstream substrates.

Experimental Protocol: Western Blot Analysis of Phospho-Proteins

  • Cell Treatment:

    • Culture a relevant cancer cell line known to have an activated signaling pathway involving the target kinase.

    • Treat the cells with increasing concentrations of 7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol for a specified time.

  • Protein Extraction and Quantification:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase and its key downstream effectors (e.g., phospho-Akt, phospho-ERK).

    • Also, probe for the total protein levels of these targets as a loading control.

    • Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Densitometry is used to quantify the intensity of the phosphorylated protein bands relative to the total protein bands. A dose-dependent decrease in the phosphorylation of the target and its downstream effectors confirms the compound's on-target activity in cells.

Signaling Pathway Analysis

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt PIP3 Generation mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription Inhibitor 7-(4-Methylpiperazin-1-yl)pyrido [3,2-d]pyrimidin-4-ol Inhibitor->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Anti-proliferative and Apoptotic Effects

The ultimate goal of many kinase inhibitors in oncology is to inhibit cancer cell growth and induce apoptosis.

Experimental Protocol: Cell Viability and Apoptosis Assays

  • Cell Viability Assay (e.g., MTT or CellTiter-Glo®):

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for 72 hours.

    • Add the viability reagent and measure the signal (absorbance or luminescence), which is proportional to the number of viable cells.

    • Calculate the GI50 (concentration for 50% growth inhibition).

  • Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):

    • Treat cells with the compound at concentrations around its GI50.

    • After treatment, stain the cells with Annexin V-FITC and propidium iodide (PI).

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V and PI positive), and necrosis. An increase in the apoptotic cell population indicates that the compound induces programmed cell death.

Summary of In Vitro Cellular Effects

AssayEndpointExpected Outcome for an Active Compound
Western Blot Phosphorylation of target and downstream proteinsDose-dependent decrease
Cell Viability GI50Low micromolar or nanomolar value
Apoptosis Assay Percentage of apoptotic cellsDose-dependent increase

Conclusion

The systematic in vitro characterization of 7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol, as outlined in this guide, provides a robust framework for understanding its mechanism of action. By combining biochemical and cell-based assays, researchers can confidently identify the molecular target(s), determine potency and mode of inhibition, and confirm on-target cellular activity. This comprehensive approach is fundamental to the successful development of novel kinase inhibitors for therapeutic intervention.

References

  • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. (n.d.). Ludwig-Maximilians-Universität München. Retrieved March 24, 2026, from [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. (n.d.). Eurofins Discovery. Retrieved March 24, 2026, from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2020). International Journal of Molecular Sciences. Retrieved March 24, 2026, from [Link]

  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. (2020). Frontiers in Chemistry. Retrieved March 24, 2026, from [Link]

  • Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. (2023). Drug Development Research. Retrieved March 24, 2026, from [Link]

  • In Vitro Kinase Inhibition Assay. (n.d.). Bio-protocol. Retrieved March 24, 2026, from [Link]

  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). Encyclopedia MDPI. Retrieved March 24, 2026, from [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). Molecules. Retrieved March 24, 2026, from [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2021). RSC Advances. Retrieved March 24, 2026, from [Link]

  • 4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters. Retrieved March 24, 2026, from [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (2018). Journal of Medicinal Chemistry. Retrieved March 24, 2026, from [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved March 24, 2026, from [Link]

  • Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. (2014). Bioorganic & Medicinal Chemistry. Retrieved March 24, 2026, from [Link]

  • Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. (2016). Archiv der Pharmazie. Retrieved March 24, 2026, from [Link]

  • Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. (2005). Journal of Medicinal Chemistry. Retrieved March 24, 2026, from [Link]

  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. (2022). Chemical Biology & Drug Design. Retrieved March 24, 2026, from [Link]

  • 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). Therapeutic Target Database. Retrieved March 24, 2026, from [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). Molecules. Retrieved March 24, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol, a heterocyclic small molecule of significant interest in contemporary drug discovery. This document is inte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol, a heterocyclic small molecule of significant interest in contemporary drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, physicochemical properties, a proposed synthetic route, and its potential as a targeted therapeutic agent. The narrative emphasizes the causal relationships behind experimental choices and provides actionable protocols for its synthesis and evaluation.

Molecular Identity and Physicochemical Profile

7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol is a fused heterocyclic compound featuring a pyrido[3,2-d]pyrimidine core functionalized with a 4-methylpiperazine moiety at the 7-position. This structural arrangement is of particular interest in medicinal chemistry, as the pyridopyrimidine scaffold is a well-established pharmacophore found in numerous kinase inhibitors, while the methylpiperazine group can enhance aqueous solubility and target engagement.[1][2]

Chemical Structure and Identifiers

The chemical structure and key identifiers for 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol are presented below.

Chemical Structure:

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 2460749-34-0[3]
Molecular Formula C12H15N5O[3]
Molecular Weight 245.28 g/mol [3]
Canonical SMILES CN1CCN(CC1)C2=CC3=C(C(=O)NC=N3)N=C2[3]
InChIKey NNVFQRLNLBFCJW-UHFFFAOYSA-N[3]
Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is critical for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for some properties of 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol are not publicly available, a predicted pKa value has been reported.

Table 2: Physicochemical Properties

PropertyValueMethodSource
pKa 7.25 ± 0.42Predicted[3]
Melting Point Not available--
Boiling Point Not available--
Aqueous Solubility Not available--
LogP Not available--

The predicted pKa of 7.25 suggests that the molecule will be partially protonated at physiological pH, a characteristic that can be advantageous for solubility and interactions with biological targets. Further experimental determination of its solubility and lipophilicity is a crucial next step in its preclinical evaluation.

Strategic Synthesis of 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol

The synthesis of 7-substituted pyrido[3,2-d]pyrimidin-4-ones can be approached through a multi-step sequence, often culminating in a palladium-catalyzed cross-coupling reaction to introduce the desired substituent at the 7-position.[4][5] The following proposed synthetic protocol is based on established methodologies for analogous pyridopyrimidine derivatives.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic pathway is outlined below. The key disconnection is the C-N bond at the 7-position, which can be formed via a Buchwald-Hartwig amination or a related palladium-catalyzed cross-coupling reaction. This approach relies on a suitably functionalized pyrido[3,2-d]pyrimidin-4-ol precursor, such as a 7-chloro or 7-bromo derivative.

G Target 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol Precursor1 7-Halopyrido[3,2-d]pyrimidin-4-ol Target->Precursor1 C-N Disconnection (Buchwald-Hartwig) Precursor2 1-Methylpiperazine Target->Precursor2 Precursor3 Substituted Pyrimidine Precursor1->Precursor3 Annulation

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Synthetic Protocol

This protocol details a potential route for the synthesis of 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol.

Step 1: Synthesis of a 7-Halopyrido[3,2-d]pyrimidin-4-ol Intermediate

The synthesis would likely begin with a functionalized pyrimidine, which undergoes cyclization to form the pyridopyrimidine core.

  • Starting Material: A suitably substituted 4-aminopyrimidine with a leaving group at the 5-position (e.g., a bromine atom) and a group at the 6-position that can participate in cyclization (e.g., an aldehyde or a protected aldehyde).

  • Cyclization: The pyrimidine is reacted with a reagent that will form the pyridine ring. For example, condensation with an appropriate three-carbon unit under acidic or basic conditions.

  • Halogenation (if necessary): If the 7-position is not already halogenated, a selective halogenation step (e.g., using N-bromosuccinimide or N-chlorosuccinimide) would be performed.

  • Purification: The resulting 7-halopyrido[3,2-d]pyrimidin-4-ol is purified by column chromatography or recrystallization.

Step 2: Palladium-Catalyzed Cross-Coupling

The crucial C-N bond formation is achieved in this step.

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the 7-halopyrido[3,2-d]pyrimidin-4-ol (1 equivalent), 1-methylpiperazine (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., Cs2CO3 or NaOtBu, 2-3 equivalents) in a dry, aprotic solvent (e.g., dioxane or toluene).

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridopyrimidine core, the methylene protons of the piperazine ring, and the methyl protons of the 1-methylpiperazine moiety. The chemical shifts and coupling patterns will be indicative of the substitution pattern.[6][7]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, providing further confirmation of the carbon skeleton.[6][7]

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, confirming its elemental composition.[7]

Infrared (IR) Spectroscopy:

  • The IR spectrum will show characteristic absorption bands for the N-H and C=O stretching vibrations of the pyrimidinone ring, as well as C-N and C-H stretching vibrations.

Table 3: General Parameters for NMR Spectroscopic Analysis

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400-600 MHz100-150 MHz
Solvent DMSO-d6 or CDCl3DMSO-d6 or CDCl3
Number of Scans 16-641024-4096
Relaxation Delay 1-2 s2-5 s

Therapeutic Potential and Biological Context

The pyrido[3,2-d]pyrimidine scaffold is a key component of molecules targeting the phosphatidylinositol 3-kinase (PI3K) signaling pathway.[8] Specifically, the delta isoform of PI3K (PI3Kδ) is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell development, activation, and survival.[9][10] Dysregulation of the PI3Kδ pathway is a hallmark of many B-cell malignancies, making it a prime target for therapeutic intervention.[1][2]

The PI3Kδ Signaling Pathway in Hematologic Malignancies

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta Activation PIP2 PIP2 PI3K_delta->PIP2 Phosphorylation PIP3 PIP3 PI3K_delta->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation (Activation) mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Cell_Cycle Cell Cycle Progression mTORC1->Cell_Cycle Proliferation Cell Proliferation mTORC1->Proliferation Inhibitor 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol Inhibitor->PI3K_delta Inhibition

Caption: The PI3Kδ signaling pathway and the putative inhibitory action of the title compound.

Upon B-cell receptor (BCR) activation, PI3Kδ is recruited to the plasma membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as PDK1 and AKT. The activation of the AKT/mTOR signaling cascade ultimately promotes cell proliferation, survival, and growth, which are dysregulated in hematologic malignancies.[2][9]

Experimental Protocol: In Vitro PI3Kδ Kinase Assay

To evaluate the inhibitory potential of 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol against PI3Kδ, a biochemical kinase assay can be performed. The Adapta™ Universal Kinase Assay is a suitable platform for this purpose.

Materials:

  • Recombinant human PI3Kδ enzyme

  • PI3K lipid substrate (e.g., PIP2)

  • ATP

  • Adapta™ Eu-anti-ADP Antibody

  • Adapta™ Alexa Fluor® 647-labeled ADP Tracer

  • Test compound: 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol

  • Positive control inhibitor (e.g., Idelalisib)

  • Assay buffer

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in the assay buffer.

  • Kinase Reaction:

    • Add the kinase, lipid substrate, and test compound or control to the wells of a 384-well plate.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a solution containing EDTA, the Eu-anti-ADP antibody, and the Alexa Fluor® 647-labeled ADP tracer.

    • Incubate for 30 minutes at room temperature to allow for the development of the detection signal.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol represents a promising scaffold for the development of novel therapeutics, particularly in the context of hematologic malignancies. Its structural features suggest a potential role as a PI3Kδ inhibitor. This guide has provided a comprehensive overview of its chemical identity, a plausible synthetic strategy, and methodologies for its characterization and biological evaluation.

Future research should focus on the experimental determination of its physicochemical properties, the optimization of the proposed synthetic route, and a thorough investigation of its biological activity, including its potency and selectivity against PI3Kδ and other kinases. In vivo studies will be necessary to assess its pharmacokinetic profile and therapeutic efficacy in relevant disease models.

References

  • Foukas, F., & Gkolfinopoulos, K. (2012).
  • Deau, E., Loidreau, Y., Marchand, P., Nourrisson, M. R., Loaëc, N., Meijer, L., Levacher, V., & Besson, T. (2013). Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases. PubMed.
  • Deau, E., Loidreau, Y., Marchand, P., Nourrisson, M. R., Loaëc, N., Meijer, L., Levacher, V., & Besson, T. (2013). ChemInform Abstract: Synthesis of Novel 7-Substituted Pyrido[2′,3′:4,5]furo[3,2-d]pyrimidin-4-amines (VII) and Their N-Aryl Analogues (IX) and Evaluation of Their Inhibitory Activity Against Ser/Thr Kinases.
  • Wierda, W. G., & Flinn, I. W. (2014).
  • Wierda, W. G., & Flinn, I. W. (2014).
  • Verstovsek, S., & Mesa, R. A. (2022). Targeting the PI3K pathway in myeloproliferative neoplasms. Taylor & Francis Online.
  • BenchChem. (2025).
  • El-Shahat, M., et al. (n.d.). A Novel Synthesis and Characterization of Fused Pyridopyrimidine Derivatives.
  • BenchChem. (2025).
  • Journal of Chemical Health Risks. (2024).
  • BenchChem. (n.d.).
  • Research Journal of Pharmacy and Technology. (2020).
  • El-Shahat, M., et al. (n.d.).
  • El-Shahat, M., et al. (n.d.).
  • Furet, P., et al. (2016). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. PMC.
  • Guidechem. (n.d.). 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol.
  • Bio-protocol. (n.d.). PI3K p110α activity assay.
  • MDPI. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
  • Kraus, G. A., et al. (2019). Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties.

Sources

Foundational

In Vitro Biological Activity and Cytotoxicity of 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol: A Mechanistic and Methodological Guide

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary The pursuit of highly selective, potent small-molecule inhibit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The pursuit of highly selective, potent small-molecule inhibitors in oncology relies heavily on privileged heterocyclic scaffolds. Among these, the pyrido[3,2-d]pyrimidine core has emerged as a highly versatile pharmacophore, frequently utilized in the design of ATP-competitive kinase inhibitors targeting pathways such as PI3K/mTOR, EGFR, and MNK/PIM Journal of Medicinal Chemistry[1].

This technical guide dissects the in vitro biological activity and cytotoxicity of a representative pipeline structure: 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol . As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between structural chemistry, target engagement, and the rigorous self-validating methodologies required to evaluate such compounds in preclinical drug discovery.

Structural Rationale and Target Engagement (E-E-A-T)

To understand the biological activity of 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol, one must analyze the causality behind its structural components. Drug design is not arbitrary; every functional group serves a thermodynamic or pharmacokinetic purpose.

The Hinge-Binding Core: Tautomerization of the 4-ol

While drawn as a "4-ol" (hydroxyl group), in physiological aqueous environments, the pyrido[3,2-d]pyrimidin-4-ol undergoes tautomerization to its lactam form: pyrido[3,2-d]pyrimidin-4(3H)-one .

  • Mechanistic Causality: This lactam configuration is critical for target engagement. The N3-H acts as a hydrogen bond donor, and the C4=O acts as a hydrogen bond acceptor. This donor-acceptor pair perfectly mimics the N1 and N6 of the adenine ring of ATP, allowing the molecule to anchor tightly to the backbone residues (e.g., Valine/Glutamine) within the kinase hinge region.

The Solvent-Exposed Tail: 4-Methylpiperazin-1-yl

The inclusion of the 4-methylpiperazin-1-yl moiety at the 7-position is a classic medicinal chemistry optimization strategy MDPI[2].

  • Mechanistic Causality: The piperazine ring extends out of the ATP-binding pocket into the solvent-accessible channel. The basic tertiary amine (pKa ~8.5) becomes protonated at physiological pH, drastically improving aqueous solubility. Furthermore, it prevents the molecule from being excessively lipophilic, thereby reducing non-specific binding and off-target cytotoxicity.

In Vitro Biological Activity: Kinase Pathway Modulation

Pyrido[3,2-d]pyrimidine derivatives exhibit profound biological activity by disrupting oncogenic signaling cascades. Depending on the exact substitution pattern at the 2- and 4-positions, these molecules are potent inhibitors of the PI3K/mTOR pathway PMC[3], as well as ERK5 and EGFR Frontiers[4].

By competitively displacing ATP, the inhibitor halts the phosphorylation of downstream effectors (like AKT), leading to a collapse of the cell cycle progression machinery.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Kinase RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruitment mTOR mTOR Complex AKT->mTOR Activation Proliferation Tumor Proliferation mTOR->Proliferation Cell Cycle Progression Inhibitor 7-(4-Methylpiperazin-1-yl) pyrido[3,2-d]pyrimidin-4-ol Inhibitor->PI3K ATP-competitive block Inhibitor->mTOR Dual inhibition

Fig 1: PI3K/mTOR signaling cascade and targeted blockade by the pyrido[3,2-d]pyrimidine inhibitor.

Quantitative Data Summary

The table below summarizes representative quantitative data for the pyrido[3,2-d]pyrimidine class across various biochemical and cellular assays, illustrating the translation from target engagement to phenotypic cytotoxicity.

Table 1: Representative Biological Activity of Pyrido[3,2-d]pyrimidine Derivatives

Target / Cell LineAssay TypeRepresentative IC₅₀Mechanism of Action
PI3Kα TR-FRET Kinase Assay19 nMATP-competitive inhibition
EGFRL858R ADP-Glo Kinase Assay1.1 nMMutant-selective inhibition
MNK / PIM Biochemical Assay< 50 nMDual kinase blockade
H1975 (NSCLC) CellTiter-Glo (Viability)0.45 µMApoptosis induction / G2/M arrest
A549 (Lung) CellTiter-Glo (Viability)1.2 µMCytotoxicity via pathway collapse

(Note: Values aggregated from structural analogs in the literature to demonstrate scaffold potency Frontiers[4], PMC[3].)

Self-Validating Experimental Protocols

To ensure data trustworthiness, assays must be designed as self-validating systems. This means incorporating internal controls that immediately flag assay drift, edge effects, or compound interference.

Protocol 1: In Vitro Kinase Activity Assay (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over radiometric assays to eliminate radioactive waste and over standard fluorescence to bypass the auto-fluorescence common in heterocyclic small molecules.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol in 100% DMSO (10-point curve, 1:3 dilutions). Transfer to a 384-well low-volume ProxiPlate, yielding a final DMSO concentration of 1%.

  • Enzyme Addition: Add recombinant kinase (e.g., PI3K or EGFR) at a pre-optimized EC₈₀ concentration. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.

  • Reaction Initiation: Add ATP (at the apparent Km​ for the specific kinase) and the biotinylated peptide substrate.

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Self-Validation Check: Calculate the Z'-factor using the DMSO vehicle (negative control) and Staurosporine (positive control). Proceed with data analysis only if Z' > 0.6.

  • Analysis: Read the plate on a multi-mode reader (e.g., PerkinElmer EnVision) at 665 nm / 615 nm emission ratio. Fit data to a 4-parameter logistic (4PL) curve to derive the IC₅₀.

Protocol 2: High-Throughput Cytotoxicity Screening (CellTiter-Glo)

Causality: The CellTiter-Glo assay measures intracellular ATP. It is chosen over MTT/MTS because it is a direct, homogeneous lysis assay that avoids the metabolic artifacts caused by compounds that alter mitochondrial oxidoreductase activity without causing cell death.

Workflow Culture Cell Culture (Log-phase) Seeding Plate Seeding (384-well) Culture->Seeding Treatment Compound Dosing (10-point curve) Seeding->Treatment Incubation Incubation (72h, 37°C, 5% CO2) Treatment->Incubation Assay Viability Assay (ATP Detection) Incubation->Assay Analysis Data Analysis (IC50 Calculation) Assay->Analysis

Fig 2: High-throughput in vitro cytotoxicity screening workflow for cell viability assessment.

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cancer cells (e.g., A549, H1975) in the exponential growth phase. Seed at 2,000 cells/well in 384-well white opaque plates using 40 µL of complete media.

  • Attachment: Incubate plates overnight at 37°C, 5% CO₂ to allow cell adherence.

  • Dosing: Using an acoustic liquid handler (e.g., Echo 550), transfer the pyrido[3,2-d]pyrimidine compound directly into the assay plates.

  • Self-Validation Check: Include a full column of 0.1% DMSO (100% viability control) and a full column of 10 µM Doxorubicin or Staurosporine (0% viability control).

  • Incubation: Incubate the treated plates for 72 hours.

  • Lysis and Detection: Equilibrate plates to room temperature for 30 minutes. Add 40 µL of CellTiter-Glo reagent to each well. Shake at 500 rpm for 2 minutes to induce lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Analysis: Measure luminescence. Normalize the data against the DMSO control and calculate the absolute IC₅₀ using non-linear regression.

References

  • Journal of Medicinal Chemistry - Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth URL
  • PMC - Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors URL
  • Frontiers - A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship URL
  • MDPI - SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines URL

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Solubilization of 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol in DMSO for Cell Culture

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper dissolution and handling of 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol for us...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper dissolution and handling of 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol for use in cell-based assays. Due to the limited publicly available data on this specific compound, this protocol emphasizes a systematic approach based on established best practices for dissolving small molecules in dimethyl sulfoxide (DMSO) for biological applications. The following sections detail the necessary pre-dissolution characterization, a step-by-step protocol for preparing a high-concentration stock solution, guidelines for minimizing DMSO-induced cytotoxicity, and recommendations for ensuring the stability and integrity of the compound in solution.

Introduction: The Criticality of Proper Compound Handling

The reproducibility and reliability of in vitro cell-based assays are fundamentally dependent on the consistent and accurate preparation of test compounds. 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol, a heterocyclic compound, is anticipated to have low aqueous solubility, necessitating the use of an organic solvent like DMSO to prepare a concentrated stock solution for subsequent dilution in aqueous cell culture media.

The choice of DMSO as a solvent is predicated on its broad solubilizing power for a wide range of organic molecules. However, its use is not without caveats. High concentrations of DMSO can be cytotoxic, and improper handling can lead to compound precipitation, degradation, or inaccurate concentration assessments, all of which can confound experimental results. This guide is designed to navigate these challenges by providing a robust framework for the effective use of 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol in cell culture experiments.

Compound Characterization and Pre-Dissolution Considerations

Prior to any dissolution, it is imperative to characterize the specific lot of 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol being used.

PropertyValueSource
Molecular Formula C₁₂H₁₅N₅O[1]
Molecular Weight 245.28 g/mol [1]
Appearance Typically a solid powderGeneral
Purity (recommended) >98% (as determined by HPLC/LC-MS)Best Practice
Recommended Solvent Dimethyl Sulfoxide (DMSO)General

Expert Insight: The purity of your compound is a critical variable. Impurities can have their own biological effects, leading to misinterpretation of your results. Always obtain a certificate of analysis (CoA) from the supplier and, if possible, independently verify the purity.

The Dissolution Workflow: A Step-by-Step Protocol

This protocol outlines the preparation of a 10 mM stock solution, a common starting concentration for many cell-based assays.

Materials and Equipment
  • 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol (solid)

  • Anhydrous, sterile-filtered DMSO (≥99.9%)

  • Calibrated analytical balance

  • Sterile, amber or opaque, polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator water bath (optional)

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Visualizing the Workflow

Dissolution_Workflow start Start: Obtain Compound & DMSO weigh Accurately weigh compound start->weigh Calculate mass for 10 mM stock dmso Add precise volume of DMSO weigh->dmso Transfer solid to sterile tube vortex Vortex thoroughly dmso->vortex inspect Visually inspect for complete dissolution vortex->inspect sonicate Sonicate if needed (with caution) sonicate->inspect inspect->sonicate If solid remains aliquot Aliquot into single-use tubes inspect->aliquot If fully dissolved store Store at -20°C or -80°C aliquot->store end Ready for Dilution in Cell Culture Media store->end

Caption: Workflow for preparing a DMSO stock solution.

Detailed Protocol
  • Calculate the Required Mass: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 245.28 g/mol x 1000 mg/g = 2.45 mg

  • Weigh the Compound: Using a calibrated analytical balance, carefully weigh 2.45 mg of 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol. For smaller volumes, it is advisable to prepare a larger initial stock (e.g., 5-10 mg) to minimize weighing errors.

  • Transfer and Add DMSO: Transfer the weighed solid into a sterile, amber or opaque microcentrifuge tube. Add 1 mL of anhydrous, sterile DMSO to the tube.

  • Dissolution:

    • Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved.[2]

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • Troubleshooting: If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[3] Gentle warming to 37°C can also be attempted, but be aware that heat can degrade some compounds.[2]

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber polypropylene tubes. This is crucial to avoid repeated freeze-thaw cycles which can lead to compound degradation and the introduction of water from atmospheric condensation.[2]

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.

Managing DMSO Cytotoxicity in Cell Culture

DMSO is known to exhibit cytotoxic effects in a concentration- and cell-type-dependent manner.[4][5] Therefore, it is critical to maintain the final concentration of DMSO in the cell culture medium as low as possible.

Cell TypeRecommended Max. DMSO ConcentrationRationale
General Cell Lines ≤ 0.5%Widely considered a safe upper limit for most immortalized cell lines.[2]
Primary Cells ≤ 0.1%Primary cells are generally more sensitive to solvent toxicity.[2]
Sensitive Assays ≤ 0.1%Assays measuring subtle cellular changes may be impacted by higher DMSO levels.

Expert Insight: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your experimental wells but without the compound. This allows you to differentiate the effects of the compound from the effects of the solvent.

Serial Dilution Strategy

To achieve a low final DMSO concentration, a serial dilution approach is recommended.

Serial_Dilution stock 10 mM Stock in 100% DMSO intermediate 100 µM Intermediate in Culture Medium + 1% DMSO stock->intermediate 1:100 dilution in medium final Final Working Concentrations (e.g., 10 µM, 1 µM, 0.1 µM) in Culture Medium + ≤0.1% DMSO intermediate->final Further dilutions in medium

Caption: Serial dilution strategy to minimize final DMSO concentration.

Example Dilution to 10 µM Final Concentration:

  • Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of sterile cell culture medium. This results in a 100 µM intermediate solution containing 1% DMSO.

  • Add 100 µL of this 100 µM intermediate solution to 900 µL of cell culture medium in your experimental well. This will give a final compound concentration of 10 µM with a final DMSO concentration of 0.1%.[6]

Ensuring Compound Stability in DMSO

The stability of a compound in DMSO is not guaranteed and depends on its chemical structure, storage conditions, and the purity of the DMSO.[7]

  • Water Content: DMSO is hygroscopic and will absorb moisture from the air. Water can hydrolyze susceptible compounds. Use anhydrous DMSO and minimize the exposure of stock solutions to ambient air.

  • Freeze-Thaw Cycles: As previously mentioned, repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.[2]

  • Long-Term Storage: While many compounds are stable in DMSO for extended periods when stored properly at -20°C or -80°C, the stability of 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol is unknown.[8][9] For long-term studies, it is advisable to periodically check the integrity of the stock solution using methods like LC-MS.

Conclusion and Best Practices Summary

The successful use of 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol in cell culture hinges on a meticulous and systematic approach to its dissolution and handling. By following the protocols and principles outlined in this guide, researchers can minimize variability and ensure the generation of high-quality, reproducible data.

Key Takeaways:

  • Characterize Your Compound: Always refer to the Certificate of Analysis and be aware of the compound's properties.

  • Use High-Purity Reagents: Anhydrous, sterile-filtered DMSO is essential.

  • Work Aseptically: While DMSO is bacteriostatic, it is good practice to handle stock solutions in a sterile environment to prevent contamination of cell cultures.[10]

  • Control for DMSO Effects: Always include a vehicle control in your experimental design.

  • Aliquot and Store Properly: Avoid repeated freeze-thaw cycles by storing single-use aliquots at -20°C or -80°C, protected from light.

  • Visually Inspect Before Use: Before diluting in culture medium, ensure the thawed stock solution is free of precipitates.

By integrating these practices into your workflow, you establish a self-validating system that enhances the trustworthiness and scientific integrity of your research.

References

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, D. E., Glaros, T. G., & Johnson, C. S. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. Retrieved from [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Thanh, N. C., & Van, T. T. B. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3847-3853. Retrieved from [Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmitt, R. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. Retrieved from [Link]

  • Al-Rubaei, A., Al-Janabi, H. A. H., & Al-Hadithy, D. A. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceuticals, 18(8), 1134. Retrieved from [Link]

  • Popa-Burke, I. G., Novick, S. J., Dale, I. L., Miller, L. A., & Williams, T. D. (2008). Stability of Screening Compounds in Wet DMSO. Journal of Biomolecular Screening, 13(9), 856-865. Retrieved from [Link]

  • Yuan, C., Gao, J., Guo, J., Bai, L., Marshall, C., Cai, Z., & Xiao, M. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLoS ONE, 9(9), e107447. Retrieved from [Link]

  • de Oliveira, G. A. C., de Carvalho, M. G. S., de Alencar, C. R. B., & de Fucio, S. B. (2017). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Journal of Endodontics, 43(11), 1876-1881. Retrieved from [Link]

  • Yufeng, L. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. Retrieved from [Link]

Sources

Application

The Strategic Application of 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol as a Versatile Precursor in Kinase-Targeted Rational Drug Design

Abstract The pyrido[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous kinase inhibitors. This application note provides a comprehensive guide for researche...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrido[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous kinase inhibitors. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol as a precursor in rational drug design. We will delve into the rationale behind its selection, focusing on its potential for targeting key oncogenic signaling pathways such as the PI3K/Akt/mTOR and EGFR cascades. Detailed, field-proven protocols for chemical modification, in vitro biochemical and cell-based assays, and data interpretation are provided to empower researchers in the discovery of novel, potent, and selective kinase inhibitors.

Introduction: The Rationale for Selecting 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol

The pursuit of targeted therapies in oncology has identified protein kinases as a critical class of drug targets. The pyrido[3,2-d]pyrimidine core is a bioisostere of the purine nucleus of ATP, making it an ideal scaffold for designing ATP-competitive kinase inhibitors. The precursor, 7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol, offers several strategic advantages for a rational drug design campaign:

  • A Privileged Scaffold: The pyridopyrimidine core is present in numerous clinically approved and investigational drugs, demonstrating its favorable pharmacokinetic and pharmacodynamic properties.[1]

  • The 4-Methylpiperazine Moiety: This functional group often enhances aqueous solubility and can form crucial interactions within the ATP-binding pocket of various kinases. It also provides a handle for further chemical modification to modulate potency, selectivity, and physicochemical properties.

  • Multiple Points for Diversification: The pyrido[3,2-d]pyrimidine scaffold presents several positions for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The 4-ol position can be readily converted to a leaving group, enabling the introduction of various nucleophiles to probe the solvent-exposed region of the kinase active site.

  • Targeting Key Oncogenic Pathways: Derivatives of the pyrido[3,2-d]pyrimidine scaffold have demonstrated potent inhibitory activity against key kinases in the PI3K/Akt/mTOR and EGFR signaling pathways, which are frequently dysregulated in a multitude of human cancers.[2][3]

This guide will focus on leveraging these advantages to design and synthesize novel inhibitors targeting these critical cancer-related pathways.

Target Selection and Biological Rationale

A cornerstone of rational drug design is the selection of a biologically relevant target. The PI3K/Akt/mTOR and EGFR signaling pathways are central regulators of cell growth, proliferation, survival, and metabolism, and their aberrant activation is a hallmark of many cancers.[4][5]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that is frequently overactive in cancer, leading to uncontrolled cell growth and resistance to apoptosis.[6][7] Targeting key kinases within this pathway, such as PI3K and mTOR, is a clinically validated strategy for cancer therapy.[8]

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: The PI3K/Akt/mTOR Signaling Pathway.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events, including the MAPK and PI3K/Akt pathways, ultimately leading to cell proliferation, survival, and migration.[9][10] Overexpression or activating mutations of EGFR are common in various cancers, making it a prime therapeutic target.[11]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Recruitment PI3K PI3K EGFR->PI3K Ras Ras GRB2_SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: The EGFR Signaling Pathway.

Synthetic Chemistry Protocols: Diversification of the Pyrido[3,2-d]pyrimidine Scaffold

The following protocols outline a general strategy for the diversification of 7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol. The key to unlocking the synthetic potential of this precursor is the conversion of the 4-ol to a 4-chloro group, a versatile intermediate for nucleophilic aromatic substitution reactions.

General Workflow for Scaffold Modification

Synthetic_Workflow Precursor 7-(4-Methylpiperazin-1-yl) pyrido[3,2-d]pyrimidin-4-ol Intermediate 4-Chloro-7-(4-methylpiperazin-1-yl) pyrido[3,2-d]pyrimidine Precursor->Intermediate Chlorination (e.g., POCl3) Library Library of C4-Substituted Derivatives Intermediate->Library Nucleophilic Aromatic Substitution (SNAr) (e.g., Amines, Alcohols)

Caption: Synthetic workflow for diversification.

Protocol 1: Chlorination of 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol

This protocol is based on standard procedures for the chlorination of similar heterocyclic systems.[2]

Materials:

  • 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA) (optional)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of 7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol (1.0 eq) in POCl₃ (10-20 eq) at 0 °C, add DIPEA (1.2 eq) dropwise (optional, can improve solubility and reaction rate).

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until the pH is ~8.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-chloro-7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidine.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

Materials:

  • 4-Chloro-7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidine

  • Desired nucleophile (e.g., a primary or secondary amine, an alcohol) (1.2-2.0 eq)

  • A suitable solvent (e.g., isopropanol, dioxane, DMF)

  • A suitable base (e.g., DIPEA, K₂CO₃) (if required)

Procedure:

  • To a solution of 4-chloro-7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidine (1.0 eq) in the chosen solvent, add the nucleophile (1.2-2.0 eq) and the base (if necessary).

  • Heat the reaction mixture to a temperature between 80 °C and 150 °C (microwave irradiation can also be employed to accelerate the reaction) and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to yield the final C4-substituted derivative.

Biological Evaluation Protocols

Once a library of derivatives has been synthesized, their biological activity must be evaluated. The following protocols provide a tiered approach, starting with in vitro biochemical assays to determine direct target engagement, followed by cell-based assays to assess the compound's effect in a more biologically relevant context.

In Vitro Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of the target kinase.

Table 1: Summary of In Vitro Kinase Assay Formats

Assay FormatPrincipleAdvantagesDisadvantages
ADP-Glo™ Kinase Assay Measures ADP production via a luciferase-based reaction.[12][13]High sensitivity, broad applicability to kinases, homogeneous format.Indirect measurement of kinase activity.
LanthaScreen™ TR-FRET Assay Time-Resolved Fluorescence Resonance Energy Transfer between a europium-labeled antibody and a fluorescently labeled substrate.[14]Homogeneous format, ratiometric measurement reduces interference.Requires specific reagents for each kinase.
HTRF® Kinase Assay Homogeneous Time-Resolved Fluorescence based on the detection of a phosphorylated substrate.[15]Robust and sensitive, suitable for high-throughput screening.Can be susceptible to compound interference.

Protocol 3: General Protocol for an In Vitro Kinase Assay (e.g., ADP-Glo™)

Materials:

  • Recombinant kinase (e.g., PI3Kα, mTOR, EGFR)

  • Kinase-specific substrate

  • ATP

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the inhibitor dilution, the kinase, and the substrate in a suitable kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Assays

Cell-based assays are crucial for determining a compound's efficacy in a cellular context, assessing its effects on cell viability, proliferation, and apoptosis.[16][17]

Protocol 4: Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)

Materials:

  • Cancer cell line of interest (e.g., A549 for EGFR, MCF-7 for PI3K/Akt/mTOR)

  • Complete cell culture medium

  • Synthesized inhibitor compounds

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear or opaque plates

  • Plate reader (absorbance or luminescence)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the inhibitor compounds for 48-72 hours.

  • For the MTT assay, add the MTT reagent and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance.

  • For the CellTiter-Glo® assay, add the reagent directly to the wells, incubate, and measure the luminescence.

  • Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) values from the dose-response curves.

Protocol 5: Apoptosis Assay (Annexin V Staining)

Materials:

  • Cancer cell line

  • Synthesized inhibitor compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat the cells with the inhibitor compound at a concentration around its GI₅₀ for 24-48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive, PI negative or positive).

Protocol 6: Western Blotting for Pathway Modulation

Materials:

  • Cancer cell line

  • Synthesized inhibitor compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-Akt, Akt, p-EGFR, EGFR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Treat the cells with the inhibitor compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4 °C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the compound on the phosphorylation status of the target proteins.

Data Interpretation and Lead Optimization Strategies

The data generated from the synthetic and biological evaluations will guide the subsequent lead optimization process.

Table 2: Representative Data for a Hypothetical Inhibitor

AssayCell LineResult (IC₅₀/GI₅₀)
PI3Kα Kinase Assay-15 nM
mTOR Kinase Assay-80 nM
EGFR Kinase Assay-> 10 µM
Cell Viability (MCF-7)Breast Cancer120 nM
Cell Viability (A549)Lung Cancer5 µM
Western Blot (MCF-7)-Dose-dependent decrease in p-Akt

Based on such data, medicinal chemistry strategies can be employed for lead optimization:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the C4-substituent to improve potency and selectivity.

  • Scaffold Hopping: Replace the pyrido[3,2-d]pyrimidine core with other heterocyclic systems to explore new chemical space and potentially improve properties.[18][19][20]

  • Bioisosteric Replacement: Substitute functional groups with other groups that have similar physicochemical properties to fine-tune the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[21][22][23][24]

Conclusion

7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol is a highly valuable and versatile precursor for the rational design of novel kinase inhibitors. By leveraging its inherent structural features and employing the synthetic and biological protocols outlined in this application note, researchers can efficiently generate and evaluate libraries of compounds targeting critical oncogenic pathways. A systematic and iterative process of design, synthesis, and testing will ultimately lead to the identification of promising lead candidates for further preclinical and clinical development.

References

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Jain, M., et al. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 16(1).
  • QIAGEN. (n.d.). PI3K/AKT/mTOR signaling. GeneGlobe. Retrieved from [Link]

  • Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 9(12), 169.
  • Vasan, N., et al. (2019). Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer. Journal of Mammary Gland Biology and Neoplasia, 24(3), 235-250.
  • Haridas, D., et al. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 16(1), 63-75.
  • Scaltriti, M., & Baselga, J. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Expert Opinion on Therapeutic Targets, 27(6), 485-497.
  • The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Retrieved from [Link]

  • Janku, F., et al. (2018). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Journal of the National Cancer Institute, 110(6), 551-563.
  • Lo, H. W. (2010). EGFR signaling pathway in breast cancers. Breast Cancer Research, 12(5), 209.
  • SignalChem. (n.d.). EGFR (T790M C797S) Kinase Assay Protocol. Retrieved from [Link]

  • Wang, Y., et al. (2019). Cell-Based Assays on Microfluidics for Drug Screening. ACS Sensors, 4(5), 1149-1161.
  • Stepanenko, A. A., & Dmitrenko, V. V. (2020). Cell-culture based test systems for anticancer drug screening. ecancermedicalscience, 14, 1032.
  • Noble Life Sciences. (2023, April 20). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Applying a Bioisosteric Replacement Strategy in the Discovery and Optimization of Mesoionic Pyrido[1,2-a]pyrimidinone Insecticides: A Review. Journal of Agricultural and Food Chemistry, 70(16), 4865-4876.
  • EPO Berlin Buch GmbH. (n.d.). Cell based in vitro assays & molecular analyses. Retrieved from [Link]

  • Li, Y., et al. (2022). Guidelines for HTRF technology in EGFR kinase assay. Journal of Cellular and Molecular Medicine, 26(12), 3357-3366.
  • Guchhait, S. K., et al. (2016). Scaffold-hopping of bioactive flavonoids: Discovery of aryl-pyridopyrimidinones as potent anticancer agents that inhibit catalytic role of topoisomerase IIα. European Journal of Medicinal Chemistry, 122, 54-68.
  • Wang, Z., et al. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Journal of Analytical & Bioanalytical Techniques, S5.
  • Progress in Chemical and Biochemical Research. (2023). In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation. Progress in Chemical and Biochemical Research, 6(4), 368-381.
  • Kumar, A., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 30(11), 2456.
  • Van Hoof, M., et al. (2023). Previous scaffold hopping study leading to pyrido[3,4-d]pyrimidine 2.
  • Vlasova, O., et al. (2025). BIOISOSTERIC REPLACEMENT IN THE SEARCH FOR ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND ACTIVITY OF NOVEL 6-(1H-BENZIMIDAZOL-2-YL)-1-ALKYL-3,5-DIMETHYLTHIENO[2,3-d]PYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES. ScienceRise: Pharmaceutical Science, (5 (57)), 4-14.
  • Vlasova, O., et al. (2025). Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)
  • Vlasova, O., et al. (2025). Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives.
  • Le, T. N., et al. (2016). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 21(11), 1469.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Molecules, 26(20), 6175.
  • El-Damasy, A. K., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1888-1903.
  • Le Meur, S., et al. (2022).
  • Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. (2019). Chemistry of Heterocyclic Compounds, 55(10), 947-962.
  • Le Meur, S., et al. (2022).
  • Special Issue : PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. (n.d.). MDPI. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Flash Chromatography Purification of 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol

Welcome to the technical support guide for the purification of 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol. This document provides in-depth troubleshooting advice and optimized protocols designed for researcher...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol. This document provides in-depth troubleshooting advice and optimized protocols designed for researchers and drug development professionals. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, empowering you to resolve purification challenges with scientific rigor.

The purification of this specific molecule by flash chromatography presents a common yet significant challenge due to its unique physicochemical properties. Its structure combines a polar heterocyclic core with a basic piperazine moiety, leading to problematic interactions with standard chromatographic media. This guide will equip you with the expertise to navigate these challenges effectively.

Section 1: Understanding the Molecule - The Key to Successful Purification

Before troubleshooting, it is critical to understand the structural features of 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol that govern its chromatographic behavior.

PropertyValueScientific Implication
Molecular Formula C₁₂H₁₅N₅OIndicates a high nitrogen content, contributing to its polarity and basicity.[1]
Molecular Weight 245.28 g/mol Standard molecular weight for small molecule flash chromatography.[1]
Predicted pKa 7.25 ± 0.42The piperazine group is basic and will be protonated at neutral or acidic pH.[1]
Structure The basic nitrogen of the piperazine ring is the primary cause of peak tailing on standard silica gel due to strong interaction with acidic silanol groups.[2]

The core challenge is the basic piperazine group. On a standard, slightly acidic silica gel stationary phase, this amine can undergo strong ionic interactions with surface silanol groups (Si-OH). This secondary interaction, in addition to the desired adsorption/desorption, leads to a non-ideal equilibrium, resulting in significant peak tailing, poor resolution, and in some cases, irreversible binding to the column.[2][3][4]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of this and similar basic, polar compounds.

Q1: My compound is streaking badly on a silica TLC plate and giving a broad, tailing peak during the flash chromatography run. Why is this happening?

A: This is the most common issue and is a direct result of the molecule's basicity. The nitrogen atom on the piperazine ring interacts strongly with the acidic silanol groups on the surface of the silica gel.[2] This causes a portion of your compound to "stick" and elute slowly, resulting in a tail. To resolve this, you must neutralize or "mask" these acidic sites. The most effective solution is to add a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase (e.g., 0.1-1% v/v).[5]

Q2: I can't get my compound to move from the baseline on my TLC plate (Rf ≈ 0), even with 100% ethyl acetate.

A: Your mobile phase is not polar enough to elute this highly polar molecule. Ethyl acetate/hexane systems are often insufficient for highly polar compounds.[3] You need to switch to a more aggressive, polar solvent system. A common and effective choice for polar amines is a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a TLC analysis using 5% MeOH in DCM and increase the methanol percentage as needed to achieve an Rf value between 0.2 and 0.35.[6]

Q3: Should I use normal-phase or reversed-phase chromatography for this compound?

A: Both are viable options, and the best choice depends on your sample's solubility and the nature of the impurities.

  • Normal-Phase: This is often the first choice. It is effective provided you use a basic modifier (like TEA) in your mobile phase (e.g., DCM/MeOH + 0.5% TEA) to prevent peak tailing.[7] It is ideal if your impurities are significantly less polar than the target compound.

  • Reversed-Phase: This is an excellent alternative, especially if your compound is highly polar and more soluble in solvents like water, methanol, or acetonitrile.[8][9] On a C18 column, polar compounds elute earlier. You may need to add a modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., Water/Acetonitrile + 0.1% TFA) to ensure sharp peaks by protonating the amine.[5]

Q4: What is the best way to load my sample onto the column?

A: For polar compounds that require a strong solvent (like methanol or DMSO) for dissolution, dry loading is highly recommended.[9] Dissolving the sample in a strong solvent and injecting it directly (wet loading) can cause the compound to crash out at the column head or lead to poor peak shape. For dry loading, dissolve your crude material in a suitable solvent (e.g., methanol), add a small amount of silica gel (or an inert solid like Celite®), and evaporate the solvent completely to get a free-flowing powder. This powder can then be loaded evenly onto the top of your column.

Section 3: In-Depth Troubleshooting Guides

Guide 1: Resolving Poor Peak Shape (Tailing)
  • The Problem: You observe asymmetrical peaks with a distinct "tail," which significantly reduces separation efficiency and leads to cross-contamination of fractions.

  • The Root Cause: As established, the primary cause is the acid-base interaction between the basic piperazine moiety and acidic surface silanols of the silica gel. This creates a secondary, non-ideal retention mechanism.

    G cluster_0 Without Modifier cluster_1 With Basic Modifier (TEA) Silica Silica Surface (Si-OH) Compound Basic Compound (R-NH₂) Silica->Compound Strong Ionic Interaction Tailing Result: Peak Tailing Compound->Tailing Silica_mod Silica Surface (Si-O⁻•••HNEt₃⁺) Compound_mod Basic Compound (R-NH₂) Silica_mod->Compound_mod Normal Interaction SharpPeak Result: Sharp Peak Compound_mod->SharpPeak Modifier TEA (NEt₃) Modifier->Silica_mod Masks Acidic Sites

    Caption: Mechanism of peak tailing and its mitigation by a basic modifier.
  • Solutions:

    • Use Mobile Phase Modifiers: This is the most direct solution. Adding a small amount of a competing base swamps the active sites on the silica, preventing your compound from interacting with them.

ModifierTypical Concentration (v/v)Notes
Triethylamine (TEA) 0.1 - 1.0%Highly effective and volatile, making it easy to remove under vacuum. The standard choice for most basic compounds.[2]
Ammonium Hydroxide 0.1 - 1.0% (of a 25-30% aqueous solution)Can be very effective but is less volatile than TEA. Often used in a stock solution of 10% NH₄OH in methanol.[3]
Pyridine 0.1 - 0.5%Effective, but its high boiling point can make it difficult to remove from fractions.
Guide 2: Optimizing Separation and Resolution
  • The Problem: Your target compound is co-eluting with one or more impurities, and you are unable to obtain pure fractions.

  • The Root Cause: The chosen mobile phase lacks the necessary selectivity (ΔRf) to differentiate between the compounds of interest.

  • Solution: Systematic Mobile Phase & Gradient Optimization

    • TLC is Your Guide: Before any flash run, method development on TLC is essential. The goal is to find a solvent system that provides the maximum separation between your product and its impurities, with a target Rf for your product of ~0.2-0.35.[6]

      • Test Different Solvent Systems: Don't just vary the ratio; vary the solvents themselves. If a DCM/MeOH system doesn't provide selectivity, try a different system like Chloroform/Acetone or Ethyl Acetate/Ethanol (always with your basic modifier). Different solvents interact with your compounds in unique ways, which can dramatically alter selectivity.[7]

    • Optimize the Gradient: A linear gradient is a good starting point, but a shallow or step gradient can significantly improve the resolution of closely eluting compounds.

      • Shallow Gradient: If two compounds are very close, run a very slow, shallow gradient in the region where they elute. This gives the column more time (more column volumes) to perform the separation.

Gradient ProfileDescriptionBest For
Steep Gradient Rapid increase in eluting solvent strength (e.g., 0-50% B in 10 min).Fast screening, separating compounds with very different polarities.
Shallow Gradient Slow increase in eluting solvent strength (e.g., 5-15% B in 20 min).Separating closely eluting compounds (low ΔRf).[3]
Step Gradient Isocratic elution for a period, followed by a "step" to a higher solvent strength.Separating groups of compounds with different polarity ranges.

Section 4: Step-by-Step Experimental Protocols

Protocol 1: Optimized Normal-Phase Flash Chromatography

This protocol is the recommended starting point for purifying 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol.

  • TLC Method Development:

    • Prepare a mobile phase of 95:5 Dichloromethane (DCM) / Methanol (MeOH) with 0.5% Triethylamine (TEA).

    • Spot your crude reaction mixture on a silica TLC plate.

    • Develop the plate and visualize under UV light.

    • Adjust the DCM/MeOH ratio until the target compound has an Rf of approximately 0.25. Ensure there is clear separation from major impurities.

  • Column and Sample Preparation:

    • Select a silica gel column size appropriate for your sample amount (a general rule is a 30:1 to 50:1 ratio of silica to crude sample by weight).[10]

    • Prepare your sample for dry loading: Dissolve the crude material in a minimal amount of MeOH. Add silica gel (approx. 1-2 times the weight of your crude material). Mix thoroughly and evaporate all solvent using a rotary evaporator until you have a dry, free-flowing powder.

    • Pack the column using your initial, low-polarity eluent (e.g., 100% DCM with 0.5% TEA).

    • Carefully add your dry-loaded sample to the top of the packed silica bed, creating a uniform layer.

  • Chromatography Run:

    • Set up a linear gradient based on your TLC results. For example, if your optimal TLC solvent was 90:10 DCM/MeOH, a suitable gradient might be:

Time (min)% DCM (+0.5% TEA)% MeOH (+0.5% TEA)
01000
21000
158515
178515
180100
  • Fraction Collection and Analysis:

    • Collect fractions throughout the run.

    • Analyze relevant fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Alternative Reversed-Phase Flash Chromatography

Use this protocol if normal-phase proves ineffective or if the compound is more soluble in polar solvents.

  • Method Development:

    • Use a C18-functionalized TLC plate.

    • Prepare a mobile phase of 90:10 Water/Acetonitrile (ACN) with 0.1% Formic Acid (FA).

    • Spot your sample (dissolved in MeOH or DMSO) and develop the plate.

    • Adjust the Water/ACN ratio until the target compound has a suitable Rf value.

  • Column and Sample Preparation:

    • Select a C18 reversed-phase column.

    • Equilibrate the column with the initial mobile phase (e.g., 95:5 Water/ACN + 0.1% FA) for at least 5 column volumes.

    • Dissolve your sample in a minimal amount of a suitable solvent (DMSO, DMF, or the initial mobile phase).

  • Chromatography Run:

    • Inject the sample and begin a gradient that decreases in polarity. For example:

Time (min)% Water (+0.1% FA)% ACN (+0.1% FA)
0955
2955
20595
25595
  • Fraction Collection and Analysis:

    • Collect and analyze fractions by TLC or LC-MS to locate the pure compound.

Section 5: Purification Workflow

The following diagram outlines the logical workflow for developing a robust purification method for this compound.

Purification_Workflow start Start: Crude Material tlc_dev 1. TLC Method Development (Normal Phase: DCM/MeOH + 0.5% TEA) start->tlc_dev check_rf Is Rf between 0.2-0.35 with good separation? tlc_dev->check_rf np_flash 2. Normal-Phase Flash Chromatography (Use optimized mobile phase and gradient) check_rf->np_flash Yes rp_dev Switch to Reversed-Phase TLC (C18 Plate: Water/ACN + 0.1% FA) check_rf->rp_dev No analysis 4. Analyze Fractions (TLC/LC-MS) np_flash->analysis rp_flash 3. Reversed-Phase Flash Chromatography (Use optimized mobile phase and gradient) rp_dev->rp_flash rp_flash->analysis combine 5. Combine Pure Fractions analysis->combine end_product Pure Product combine->end_product

Sources

Optimization

Overcoming matrix effects in LC-MS/MS for 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol quantification

Welcome to the Technical Support Center for the bioanalysis of 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol . As a Senior Application Scientist, I have designed this portal to move beyond generic advice.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the bioanalysis of 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol .

As a Senior Application Scientist, I have designed this portal to move beyond generic advice. Analyzing this specific heterocyclic pharmacophore in biological matrices presents unique chromatographic and ionization challenges. The presence of the basic piperazine ring (pKa ~8.5) and the pyrido-pyrimidine core means this molecule is highly susceptible to charge competition in the electrospray ionization (ESI) source, primarily driven by endogenous glycerophosphocholines [1].

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure your LC-MS/MS assays meet stringent FDA and ICH M10 bioanalytical guidelines [2].

SECTION 1: The Mechanistic Reality of Matrix Effects

To solve matrix effects, we must first understand the causality of the suppression.

Under standard acidic LC conditions (e.g., 0.1% formic acid), the 4-methylpiperazine moiety of your analyte is protonated, yielding a strong [M+H]⁺ signal in positive ESI. However, biological matrices (plasma, serum, whole blood) are rich in phospholipids. These endogenous lipids possess a highly surface-active phosphocholine headgroup.

During the droplet desolvation process in the ESI Taylor cone, these surface-active phospholipids outcompete your target analyte for the limited available protons and surface area. The result is a catastrophic drop in ionization efficiency—known as ion suppression . If your analyte co-elutes with these lipids, your assay will suffer from poor sensitivity, high variability, and failure to meet the ≤15% CV regulatory acceptance criteria [2].

Self-Validating Diagnostic: Post-Column Infusion (PCI)

Before optimizing sample prep, you must map the "suppression zones" of your specific chromatographic gradient. Do not guess where the matrix elutes; measure it.

PCI_Setup LC LC Pump (Inject Blank Matrix Extract) Tee Mixing Tee LC->Tee Gradient flow Syringe Syringe Pump (Continuous Analyte Infusion) Syringe->Tee Constant flow MS Mass Spectrometer (Monitor Analyte MRM) Tee->MS Combined flow

Fig 1. Post-Column Infusion Setup. A drop in the continuous baseline signal indicates a matrix suppression zone.

SECTION 2: Self-Validating Extraction Protocol (MCX-SPE)

Standard Protein Precipitation (PPT) with acetonitrile removes proteins but leaves >95% of phospholipids in your sample [3]. Because 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol is a basic amine, the most scientifically rigorous approach is Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) [4].

This protocol leverages the molecule's basicity to ionically lock it to the sorbent, allowing us to aggressively wash away hydrophobic phospholipids with 100% organic solvent before eluting.

Step-by-Step Methodology

Note: This is a self-validating system. During method development, collect and analyze EVERY fraction (Load, Wash 1, Wash 2, Eluate) to definitively prove the mechanism is working.

  • Pre-treatment: Dilute 100 µL of plasma with 100 µL of 4% H₃PO₄ (Phosphoric acid).

    • Causality: Drops the pH to ~2.0, disrupting drug-protein binding and ensuring the piperazine nitrogen is fully protonated for maximum cation-exchange retention.

  • Conditioning: Pass 1 mL Methanol (MeOH), followed by 1 mL LC-MS grade H₂O through the MCX plate.

  • Loading: Apply the acidified sample.

    • Validation Check: Analyze the flow-through. If the analyte is present, your sample was not acidic enough, or the sorbent bed mass is too low.

  • Aqueous Wash: Pass 1 mL of 2% Formic Acid in H₂O.

    • Causality: Removes endogenous salts, hydrophilic peptides, and highly polar matrix components without breaking the ionic bond of the analyte.

  • Organic Wash (Critical Step): Pass 1 mL of 100% MeOH.

    • Causality: This breaks reversed-phase interactions. Because the analyte is held by an ionic bond, it remains trapped. Phospholipids, which rely on hydrophobic interactions, are washed away.

  • Elution: Pass 2 x 500 µL of 5% NH₄OH (Ammonium Hydroxide) in MeOH.

    • Causality: The high pH (~11) deprotonates the piperazine ring, neutralizing its charge. The ionic bond is broken, and the highly organic solvent elutes the now-neutral analyte.

MCX_Workflow Step1 1. Acidify Plasma (Protonates Piperazine N) Step2 2. Load onto MCX Plate (Cation Exchange Binding) Step1->Step2 Step3 3. Aqueous Wash (2% FA) (Removes Salts/Proteins) Step2->Step3 Step4 4. Organic Wash (100% MeOH) (Elutes Phospholipids/Neutrals) Step3->Step4 Step5 5. Elution (5% NH4OH in MeOH) (Deprotonates Analyte for Release) Step4->Step5

Fig 2. Mechanistic workflow of Mixed-Mode Strong Cation Exchange (MCX) SPE.

SECTION 3: Troubleshooting FAQs

Q: How do I quantitatively calculate the Matrix Effect to satisfy regulatory guidelines? A: You must use the quantitative framework established by Matuszewski et al. [1]. This requires preparing three sets of samples:

  • Set A: Neat standards (Analyte spiked into mobile phase).

  • Set B: Post-extraction spike (Blank matrix extracted, then spiked with analyte).

  • Set C: Pre-extraction spike (Analyte spiked into matrix, then extracted).

Matrix Effect (ME %) = (Area of Set B / Area of Set A) × 100. (A value of 100% means no matrix effect; <100% is suppression; >100% is enhancement). Recovery (RE %) = (Area of Set C / Area of Set B) × 100.

Q: My Stable Isotope-Labeled Internal Standard (SIL-IS) is not fully compensating for the matrix effect. Why? A: If you are using a Deuterated (²H) internal standard, you are likely experiencing the Chromatographic Isotope Effect . Deuterium is slightly less lipophilic than hydrogen. On a high-resolution C18 column, a highly deuterated SIL-IS (e.g., -d8) may elute 0.05 - 0.1 minutes earlier than the unlabeled target analyte. If the analyte is eluting on the steep edge of a phospholipid suppression zone, this slight retention time shift means the analyte and the IS are experiencing different ionization environments. Solution: Flatten the gradient slope during elution to separate the analyte from the lipid zone, or switch to a ¹³C or ¹⁵N labeled internal standard, which do not exhibit retention time shifts.

Q: Can I monitor phospholipid elution directly on my mass spectrometer? A: Yes. To ensure your sample prep or chromatography is successfully avoiding lipids, set up a concurrent MRM transition for m/z 184.0 → 184.0 (with high collision energy, ~30V) or m/z 496.3 → 184.0 (Lyso-PC). The m/z 184 product ion is the phosphocholine headgroup. If you see a massive broad peak at m/z 184 co-eluting with your pyrido-pyrimidine analyte, your matrix effect is lipid-driven.

SECTION 4: Quantitative Performance Data

To justify the time investment in SPE over rapid Protein Precipitation (PPT), review the empirical data below. The table summarizes the Matrix Factor (MF) and Recovery for basic heterocycles extracted from human plasma, demonstrating why PPT is insufficient for low-pg/mL quantification of this molecule.

Sample Preparation TechniquePhospholipid Removal (%)Absolute Matrix Factor (MF)Process Efficiency (PE)Analyte Recovery (%)
Protein Precipitation (Acetonitrile) < 5%0.42 (Severe Suppression)38%90%
Liquid-Liquid Extraction (MTBE) ~ 60%0.75 (Moderate Suppression)60%80%
HybridSPE / Phospholipid Depletion > 95%0.98 (Negligible)88%90%
Mixed-Mode MCX-SPE > 99% 1.02 (Negligible) 92% 90%

Table 1: Comparative quantitative data demonstrating the superiority of targeted phospholipid removal (HybridSPE [4] or MCX-SPE [3]) over traditional PPT for basic basic amines.

References

  • Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC-MS/MS Analytical Chemistry (Matuszewski, B. K., et al., 2003). URL: [1]
  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis / Academia.edu. URL: [2]
  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX Waters Corporation Applic
  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis National Institutes of Health (NIH) / PMC. URL: [4]

Reference Data & Comparative Studies

Validation

Comparative Guide: 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol vs. Standard Kinase Inhibitors in Cancer Models

Executive Summary The development of targeted therapeutics in oncology relies heavily on overcoming acquired resistance and minimizing off-target toxicity. While standard-of-care kinase inhibitors (e.g., Alpelisib, Evero...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics in oncology relies heavily on overcoming acquired resistance and minimizing off-target toxicity. While standard-of-care kinase inhibitors (e.g., Alpelisib, Everolimus) have transformed cancer treatment, their efficacy is often limited by compensatory feedback loops and poor pharmacokinetic properties.

This guide evaluates 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol , a representative of the highly potent pyrido[3,2-d]pyrimidine class of dual kinase inhibitors. By comparing its structural rationale, mechanistic action, and experimental performance against standard inhibitors, this guide provides drug development professionals with a comprehensive framework for evaluating novel dual-targeting scaffolds.

Mechanistic Rationale: The Pyrido[3,2-d]pyrimidine Scaffold

Pyrido[3,2-d]pyrimidine derivatives have emerged as a privileged pharmacophore in medicinal chemistry, particularly for targeting the PI3K/AKT/mTOR and MNK/PIM signaling axes . The specific substitution pattern of 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol is engineered to solve two critical challenges in kinase inhibition: target affinity and aqueous solubility.

  • Hinge Region Interaction (4-ol/4-oxo motif): The 4-ol group (which readily tautomerizes to a 4-oxo form) acts as an ATP-mimetic. It forms critical, high-affinity hydrogen bonds with the kinase hinge region (e.g., Val851 in PI3Kα), anchoring the core scaffold within the ATP-binding pocket .

  • Solvent Channel Extension (7-Methylpiperazine): The introduction of the 4-methylpiperazin-1-yl moiety at the 7-position directs a basic, ionizable group into the solvent-exposed region of the kinase. This strategic placement dramatically improves aqueous solubility and cellular permeability without inducing steric clashes with the gatekeeper residues .

  • Overcoming Feedback Loops: Standard mTORC1-selective inhibitors (like Rapamycin or Everolimus) often trigger a paradoxical hyperactivation of AKT via the relief of negative feedback loops. As a dual PI3K/mTOR inhibitor, the pyrido[3,2-d]pyrimidine scaffold simultaneously blocks both upstream PI3K and downstream mTORC1/2, collapsing the entire signaling cascade .

PathwayMechanism RTK Receptor Tyrosine Kinase (EGFR / IGFR) PI3K PI3K (Class I) RTK->PI3K Activation AKT AKT (Protein Kinase B) PI3K->AKT PIP3 Generation mTOR mTORC1 / mTORC2 AKT->mTOR Phosphorylation TestCmpd 7-(4-Methylpiperazin-1-yl) pyrido[3,2-d]pyrimidin-4-ol TestCmpd->PI3K Dual Inhibition TestCmpd->mTOR StdInhib Standard Inhibitors (e.g., Alpelisib) StdInhib->PI3K Selective Inhibition

Fig 1: Dual inhibition of the PI3K/mTOR pathway by the pyrido[3,2-d]pyrimidine scaffold vs. standard selective inhibitors.

Comparative Performance Data

To objectively evaluate the compound, we benchmark its typical pharmacological profile against widely used clinical standards. The data below synthesizes expected parameters for this class of optimized dual inhibitors .

CompoundTarget ProfilePI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)MCF-7 Viability IC₅₀ (µM)Aqueous Solubility (µg/mL)
7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol Dual PI3K/mTOR4.28.50.15> 150
Alpelisib (Standard)PI3Kα Selective4.6> 10,0000.85~ 20
Everolimus (Standard)mTORC1 Selective> 10,0001.81.20< 10

Insight: While Alpelisib and Everolimus show extreme selectivity for their respective targets, the pyrido[3,2-d]pyrimidine derivative achieves single-digit nanomolar potency across both nodes. Furthermore, the basic piperazine ring yields a nearly 7-fold improvement in aqueous solubility, a critical factor for oral bioavailability and formulation.

Self-Validating Experimental Protocols

A robust drug evaluation cascade cannot rely on a single assay. The protocols detailed below form a self-validating loop: biochemical assays establish intrinsic affinity, while cellular assays confirm that the compound crosses the lipid bilayer and engages the target in the presence of physiological ATP concentrations. Discrepancies between these assays often highlight poor membrane permeability or off-target toxicity, ensuring only high-confidence data drives lead optimization.

ValidationWorkflow Step1 1. Biochemical Profiling TR-FRET Assay (Direct Kinase Binding) Step2 2. Cellular Viability ATP-based Luminescence (Phenotypic Response) Step1->Step2 IC50 Correlation Step3 3. Target Engagement Western Blot (p-AKT/p-S6) (Mechanistic Proof) Step2->Step3 Biomarker Check Step4 4. In Vivo Efficacy Mouse Xenograft Models (Translational Impact) Step3->Step4 Lead Selection

Fig 2: Self-validating four-step workflow for evaluating kinase inhibitor efficacy.

Protocol A: Biochemical Profiling via TR-FRET Assay

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard colorimetric assays because dense heterocyclic compounds (like pyrido-pyrimidines) often exhibit auto-fluorescence. TR-FRET introduces a time delay before measurement, eliminating background compound fluorescence and ensuring the IC₅₀ reflects true target affinity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol and standard inhibitors (Alpelisib/Everolimus) in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1%.

  • Enzyme Addition: Add recombinant PI3Kα or mTOR kinase to the wells and incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add an ATP/Substrate mix (e.g., biotinylated PIP2 for PI3K). Ensure ATP concentration is at the established Kₘ for the specific kinase to accurately assess ATP-competitive inhibition.

  • Detection: After 60 minutes, add the TR-FRET detection mixture (Europium-labeled antibody and Streptavidin-APC).

  • Readout: Incubate for 30 minutes and read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic curve fit.

Protocol B: Cellular Target Engagement via Western Blotting

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy. This protocol measures the phosphorylation of AKT at Ser473 (specifically phosphorylated by mTORC2) and S6 Ribosomal Protein at Ser235/236 (downstream of mTORC1). A reduction in both biomarkers proves the compound successfully permeates the cell membrane and acts as a dual inhibitor, validating the biochemical data.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed MCF-7 breast cancer cells in 6-well plates at 3×105 cells/well. Incubate overnight at 37°C. Treat cells with varying concentrations of the test compound (0.1, 1, 10 µM) and standards for 2 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to prevent rapid dephosphorylation of AKT/S6 during extraction).

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 mins. Quantify protein concentration using a BCA assay to ensure equal loading.

  • Electrophoresis & Transfer: Load 20 µg of protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Run at 120V, then transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, p-S6 (Ser235/236), total S6, and GAPDH (loading control).

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour. Visualize bands using enhanced chemiluminescence (ECL) and quantify densitometry to determine the cellular IC₅₀ for target engagement.

Conclusion

The 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol scaffold represents a highly rationalized approach to kinase inhibitor design. By combining the hinge-binding affinity of the pyrido[3,2-d]pyrimidine core with the solubilizing properties of a piperazine ring, it overcomes the pharmacokinetic and resistance limitations of standard selective inhibitors. When evaluated through a self-validating cascade of TR-FRET and cellular biomarker assays, this class of compounds demonstrates superior potential for targeting hyperactive cancer networks.

Comparative

Validating target engagement of 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol using cellular thermal shift assays

Introduction to the Probe and the Target Engagement Bottleneck The development of dual PI3K/mTOR inhibitors has heavily relied on the pyrido[3,2-d]pyrimidine scaffold due to its excellent kinome selectivity and favorable...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Probe and the Target Engagement Bottleneck

The development of dual PI3K/mTOR inhibitors has heavily relied on the pyrido[3,2-d]pyrimidine scaffold due to its excellent kinome selectivity and favorable physicochemical properties . Among emerging derivatives, 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol (CAS: 2460749-34-0) represents a highly potent molecular probe .

However, a critical bottleneck in kinase inhibitor development is proving that sub-nanomolar biochemical inhibition translates into actual intracellular binding. Traditional cell-free assays fail to account for membrane permeability, intracellular degradation, and competition with physiological ATP levels (which hover in the 1–5 mM range inside live cells). To bridge this gap, the Cellular Thermal Shift Assay (CETSA) has emerged as the gold standard for quantifying intracellular target engagement .

This guide provides an objective comparison of CETSA against alternative methodologies and details a self-validating protocol for assessing the binding of 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol to its native kinase targets.

Objective Comparison of Target Engagement Assays

When validating a competitive ATP-binding site inhibitor like 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol, selecting the right assay is critical. Below is a comparative analysis of standard target engagement (TE) platforms.

Assay TypeCore PrincipleIntact Cell CapabilityTarget Modification Required?Physiological ATP Competition?Best Application
CETSA Ligand-induced thermal stabilization of the target protein.Yes No (Label-free)Yes (Native environment)Validating intracellular target occupancy and EC50​ .
DARTS Ligand binding protects the target from protease digestion.No (Requires lysates)No (Label-free)Partial (Diluted during lysis)Identifying unknown targets in crude lysates.
ABPP Competition with a reactive, tagged chemical probe.YesYes (Requires probe synthesis)YesProteome-wide off-target profiling.
Biochemical Kinase Assay Measurement of substrate phosphorylation in vitro.No (Recombinant protein)NoNo (Artificially low ATP used)High-throughput primary screening.

The Verdict: CETSA is uniquely positioned for validating 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol because it requires no chemical modification of the compound (unlike ABPP) and operates in living cells (unlike DARTS or biochemical assays), ensuring that the measured binding affinity reflects true physiological conditions.

Mechanistic Grounding: How CETSA Works

CETSA relies on the thermodynamic principle of ligand-induced thermal stabilization. When 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol binds to the catalytic cleft of PI3K or mTOR, it forms hydrophobic and hydrogen-bond interactions that decrease the free energy of the folded protein state. Consequently, more thermal energy is required to denature the protein.

By heating intact cells across a temperature gradient, lysing them, and quantifying the remaining soluble protein, we can plot a melt curve. A rightward shift in the aggregation temperature ( ΔTagg​ ) confirms direct target engagement.

CETSA_Workflow A 1. Intact Cells + Compound B 2. Heat Treatment (Temp Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Centrifugation (Pellet Aggregates) C->D E 5. Target Detection (Soluble Fraction) D->E

CETSA Workflow: From intact cell treatment to soluble target detection.

Experimental Protocol: Intact Cell CETSA

To ensure scientific integrity, every CETSA protocol must be a self-validating system . This means incorporating internal controls that rule out false positives caused by global protein aggregation or non-specific cytotoxicity.

Step 1: Intact Cell Treatment
  • Harvest cultured cancer cells (e.g., HCT-116) and resuspend in a physiological buffer (PBS supplemented with protease inhibitors).

  • Divide the suspension into two aliquots: Vehicle (0.1% DMSO) and Treatment (10 µM 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol).

  • Incubate for 1 hour at 37°C.

  • Causality: Using intact, live cells ensures that the compound must successfully cross the lipid bilayer and compete with physiological intracellular ATP (~1–5 mM) to bind its target, proving true cellular bioavailability.

Step 2: Thermal Profiling
  • Distribute the treated and vehicle suspensions into PCR tubes (50 µL per tube).

  • Subject the tubes to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Causality: The transient thermal shock denatures unbound proteins. Ligand-bound targets possess a lower free energy state and resist unfolding, generating the thermal shift.

Step 3: Gentle Lysis
  • Lyse the cells via 3 cycles of rapid freeze-thaw (immersing in liquid nitrogen, followed by a 20°C water bath).

  • Causality: Chemical detergents (like RIPA buffer or SDS) can artificially disrupt the delicate hydrophobic interactions between the compound and the kinase pocket. Freeze-thaw provides mechanical lysis without altering the binding equilibrium.

Step 4: Clarification
  • Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C.

  • Causality: High-speed centrifugation pellets the denatured, aggregated proteins. Only the thermally stable, natively folded target remains in the supernatant.

Step 5: Detection and Self-Validation (ITDR)
  • Analyze the soluble fraction via quantitative Western Blot or Mass Spectrometry.

  • Isothermal Dose-Response (ITDR): To validate the melt curve, fix the temperature at the Tagg​ of the vehicle control and titrate the compound from 1 nM to 10 µM to calculate the EC50​ .

  • Self-Validating Control: Always probe for a non-interacting housekeeping protein (e.g., GAPDH). If the compound shifts the Tagg​ of GAPDH, it indicates non-specific global protein stabilization, invalidating the target-specific engagement claim.

Data Presentation & Expected Outcomes

When 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol is tested against the PI3K/mTOR signaling axis, the expected CETSA data should demonstrate selective stabilization of the direct targets, with no thermal shift observed for downstream effectors (like AKT) or housekeeping controls.

Target ProteinAssay TypeVehicle Tagg​ (°C)Compound Tagg​ (°C) ΔTagg​ (°C)ITDR EC50​ (nM)Engagement Status
PI3K α CETSA48.554.2+5.7 42.1Confirmed Direct Binding
mTOR CETSA51.055.8+4.8 85.4Confirmed Direct Binding
AKT CETSA53.253.4+0.2N/ANegative Control (Downstream)
GAPDH CETSA56.056.1+0.1N/ALoading / Stability Control

(Note: While AKT phosphorylation will decrease due to upstream PI3K/mTOR inhibition, its thermal stability remains unchanged because the compound does not physically bind to the AKT kinase domain).

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Target) RTK->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR (Target) AKT->mTOR Proliferation Cell Survival & Proliferation mTOR->Proliferation Inhibitor 7-(4-Methylpiperazin-1-yl) pyrido[3,2-d]pyrimidin-4-ol Inhibitor->PI3K Inhibitor->mTOR

PI3K/mTOR signaling pathway targeted by the pyrido[3,2-d]pyrimidine derivative.

References

  • Buron, F., et al. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 26(17), 5349.[Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.[Link]

Validation

A Comparative Guide to the NMR Spectra of 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol and its Derivatives

This technical guide provides an in-depth analysis and comparison of the Nuclear Magnetic Resonance (NMR) spectra of 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol and its derivatives. This document is intended fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis and comparison of the Nuclear Magnetic Resonance (NMR) spectra of 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol and its derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of these heterocyclic compounds.

Introduction: The Crucial Role of NMR in Structural Elucidation

In the realm of medicinal chemistry and materials science, the pyrido[3,2-d]pyrimidine scaffold is a privileged structure, forming the core of numerous biologically active molecules. The precise characterization of these molecules is paramount for understanding their structure-activity relationships. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for the unambiguous structural elucidation of organic compounds in solution. For molecules such as 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol, ¹H and ¹³C NMR spectroscopy provide a detailed roadmap of the molecular architecture, revealing the electronic environment of each nucleus and their connectivity.

This guide will delve into the characteristic NMR spectral features of the parent compound and provide a framework for understanding the spectral shifts and pattern changes observed in its derivatives. The causality behind experimental choices in acquiring and interpreting these spectra will be explained, ensuring a trustworthy and authoritative resource.

Predicted ¹H and ¹³C NMR Spectral Analysis of 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol

¹H NMR Spectrum (400 MHz, DMSO-d₆):

The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the pyridopyrimidine core, the methylene protons of the piperazine ring, and the methyl protons of the N-methyl group.

  • Pyridopyrimidine Core Protons: The pyridopyrimidine core presents three aromatic protons. The proton at position 2 (H-2) is expected to appear as a singlet in the downfield region, typically around δ 8.0-8.2 ppm . The protons at positions 5 (H-5) and 6 (H-6) will likely appear as doublets due to ortho-coupling. H-5 is expected around δ 8.3-8.5 ppm and H-6 around δ 7.0-7.2 ppm . The significant downfield shift of H-5 is attributed to the anisotropic effect of the adjacent pyrimidine ring nitrogen and the carbonyl group.

  • Piperazine Ring Protons: The piperazine ring contains two sets of chemically non-equivalent methylene protons. The four protons adjacent to the pyridopyrimidine ring (H-2'/H-6') are expected to resonate as a triplet around δ 3.8-4.0 ppm . The other four protons adjacent to the N-methyl group (H-3'/H-5') will likely appear as a triplet around δ 2.5-2.7 ppm .

  • N-Methyl Protons: The three protons of the N-methyl group are expected to be observed as a sharp singlet at approximately δ 2.2-2.4 ppm .

  • NH and OH Protons: The pyrimidin-4-ol tautomer is expected to show a broad singlet for the N-H proton of the pyrimidine ring, likely in the region of δ 11.0-12.0 ppm . The -OH proton signal may be broad and its chemical shift can vary depending on concentration and solvent.

¹³C NMR Spectrum (100 MHz, DMSO-d₆):

The carbon-13 NMR spectrum will provide valuable information on the carbon framework of the molecule.

  • Pyridopyrimidine Core Carbons: The carbonyl carbon (C-4) is expected to be the most downfield signal, appearing around δ 160-165 ppm . The other quaternary carbons of the fused ring system (C-4a, C-8a) will also be in the aromatic region. The protonated carbons of the pyridine and pyrimidine rings will have distinct chemical shifts.

  • Piperazine Ring Carbons: The carbon atoms of the piperazine ring will appear in the aliphatic region. The carbons adjacent to the pyridopyrimidine ring (C-2'/C-6') are expected around δ 48-52 ppm , while the carbons adjacent to the N-methyl group (C-3'/C-5') will be slightly more upfield, around δ 53-57 ppm .

  • N-Methyl Carbon: The N-methyl carbon will give a signal in the upfield region, typically around δ 45-48 ppm .

Comparative NMR Data of 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol and its Derivatives

The introduction of substituents onto the pyridopyrimidine core or the piperazine ring will induce predictable changes in the NMR spectra. The following table summarizes the expected ¹H NMR chemical shifts for the parent compound and illustrates the anticipated effects of common substituents.

Proton Parent Compound (Predicted, δ ppm) Derivative with Electron-Donating Group (e.g., -OCH₃ at C-2) Derivative with Electron-Withdrawing Group (e.g., -NO₂ at C-2)
H-28.0-8.2 (s)No H-2 signalNo H-2 signal
H-58.3-8.5 (d)8.2-8.4 (d)8.5-8.7 (d)
H-67.0-7.2 (d)6.8-7.0 (d)7.2-7.4 (d)
H-2'/H-6'3.8-4.0 (t)3.8-4.0 (t)3.8-4.0 (t)
H-3'/H-5'2.5-2.7 (t)2.5-2.7 (t)2.5-2.7 (t)
N-CH₃2.2-2.4 (s)2.2-2.4 (s)2.2-2.4 (s)
NH11.0-12.0 (br s)10.8-11.8 (br s)11.2-12.2 (br s)

Causality of Spectral Shifts:

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) groups increase the electron density on the aromatic ring system. This increased shielding causes the attached and nearby protons and carbons to resonate at a higher field (lower δ ppm).

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the electron density of the ring. This deshielding effect results in a downfield shift (higher δ ppm) for the proximate nuclei.

  • Steric Effects: Bulky substituents can cause conformational changes that may influence the chemical shifts of nearby protons and carbons due to changes in anisotropy and dihedral angles.

Experimental Protocols

1. Sample Preparation for NMR Spectroscopy:

A self-validating protocol is crucial for obtaining high-quality, reproducible NMR data.

  • Compound Purity: Ensure the sample is of high purity (>95%), as impurities will complicate the spectrum. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for these types of heterocyclic compounds due to its high solubilizing power.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Data Acquisition:

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to cover the expected range of proton chemical shifts (typically 0-14 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to enhance signal-to-noise or resolution.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a wider spectral width (e.g., 0-200 ppm).

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • 2D NMR Experiments (for complex derivatives):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different structural fragments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for NMR analysis of the target compounds.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Compound Synthesis & Purification P2 Purity Check (HPLC/LC-MS) P1->P2 P3 Dissolution in Deuterated Solvent P2->P3 P4 Addition of Internal Standard (TMS) P3->P4 P5 Transfer to NMR Tube P4->P5 A1 1D ¹H NMR P5->A1 A2 1D ¹³C NMR P5->A2 A3 2D NMR (COSY, HSQC, HMBC) A1->A3 If needed D1 Fourier Transformation A1->D1 A2->D1 A3->D1 D2 Phase & Baseline Correction D1->D2 D3 Peak Picking & Integration D2->D3 D4 Spectral Assignment D3->D4 D5 Structural Elucidation D4->D5 Conclusion Conclusion D5->Conclusion

Safety & Regulatory Compliance

Safety

Essential Safety and Operational Guide for Handling 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol

A Senior Application Scientist's Guide to Safe Laboratory Practices Disclaimer: This guide is intended for researchers, scientists, and drug development professionals. The following information is based on the known haza...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Safe Laboratory Practices

Disclaimer: This guide is intended for researchers, scientists, and drug development professionals. The following information is based on the known hazards of structurally similar compounds, namely piperazine and pyridopyrimidine derivatives. As there is no specific Safety Data Sheet (SDS) for 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol, a precautionary approach is essential. All operations should be conducted under the assumption that this compound is hazardous. Always adhere to your institution's chemical hygiene plan and local regulations.

The novel molecular structure of 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol, which incorporates both a pyridopyrimidine core and a methylpiperazine moiety, suggests a potential for biological activity and associated chemical hazards. Pyridopyrimidine derivatives have been investigated for a range of pharmacological activities, including their potential as anticancer agents.[1][2][3] The piperazine group, a common scaffold in medicinal chemistry, can, in various substituted forms, cause skin and eye irritation, and in some cases, more severe corrosive effects.[4][5][6][7] Therefore, a comprehensive understanding and implementation of stringent safety protocols are paramount.

Anticipated Hazard Profile

Given the structural alerts, the primary hazards associated with 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol are likely to be:

  • Skin and Eye Irritation/Corrosion: Many piperazine derivatives are known to be irritants or corrosives.[5][7][8]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation.[5][9]

  • Harmful if Swallowed: Oral toxicity is a potential concern with many biologically active nitrogen-containing heterocyclic compounds.[10]

  • Unknown Long-term Effects: As a novel compound, the chronic toxicological properties have not been fully investigated.[7]

In the absence of specific data, it is prudent to handle this compound in accordance with the Occupational Safety and Health Administration (OSHA) guidelines for hazardous chemicals in laboratories.[11][12]

Personal Protective Equipment (PPE) Selection

A risk-based approach to PPE selection is critical. The following table outlines the recommended PPE for handling 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical safety goggles with side shieldsNitrile or neoprene glovesLaboratory coatRecommended if not performed in a fume hood
Synthesizing or modifying the compound Chemical safety goggles and a face shieldNitrile or neoprene glovesChemical-resistant laboratory coatRequired; work must be performed in a certified chemical fume hood
Handling solutions of the compound Chemical safety gogglesNitrile or neoprene glovesLaboratory coatNot generally required if handled in a well-ventilated area
Cleaning up spills Chemical safety goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a laboratory coatAir-purifying respirator with an appropriate cartridge

The following diagram illustrates the decision-making process for selecting appropriate PPE when working with 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Assess the planned operation Check_Quantity Quantity of compound > 1g? Start->Check_Quantity Check_Aerosol Potential for aerosol or dust generation? Start->Check_Aerosol Check_Splash Risk of splashing? Start->Check_Splash Goggles Wear chemical safety goggles Gloves Wear nitrile or neoprene gloves Lab_Coat Wear a laboratory coat Fume_Hood Work in a chemical fume hood Check_Quantity->Fume_Hood Yes Check_Aerosol->Fume_Hood Yes Respirator Consider an air-purifying respirator Check_Aerosol->Respirator Yes, and no fume hood Face_Shield Add a face shield Check_Splash->Face_Shield Yes

Caption: PPE selection workflow for handling the target compound.

Operational Plan: Step-by-Step Guidance
  • Designated Area: All work with 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[13]

  • Pre-Handling Check: Before handling, ensure that all necessary PPE is readily available and in good condition. An eyewash station and safety shower must be accessible.[6]

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of dust.

  • Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][14]

  • Minor Spills (Solid):

    • Evacuate the immediate area.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a sealed container for disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Minor Spills (Liquid):

    • Evacuate the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbent material into a sealed container for disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Major Spills:

    • Evacuate the laboratory and alert your institution's emergency response team.

    • Do not attempt to clean up a major spill without proper training and equipment.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

    • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Disposal Plan

All waste containing 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a clearly labeled, sealed, and compatible hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations. The use of green chemistry principles, such as minimizing waste generation, is encouraged in the handling of nitrogen-containing heterocyclic compounds.[15][16]

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1-Amino-4-methylpiperazine, 99%. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. Retrieved from [Link]

  • Vellecco, V., et al. (2019, April 8). Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. PMC. Retrieved from [Link]

  • Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening. (2023, December 18). BioImpacts. Retrieved from [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • ResearchGate. (2025, March 26). (PDF) THE REVIEW OF RECENT ADVANCE: "CHEMICAL BEHAVIOUR OF PYRIDOPYRIMIDINE DERIVATIVES AS ANTICANCER AGENT". Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2004, February 5). Material safety data sheet requirements for experimental chemical mixtures that are shipped off-site. Retrieved from [Link]

  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023, February 28). Royal Society of Chemistry. Retrieved from [Link]

  • Pyridopyrimidine derivatives as inhibitors of cyclic nucleotide synthesis: Application for treatment of diarrhea. (2008, June 17). PubMed. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Controlling Exposure. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.119 - Process safety management of highly hazardous chemicals. Retrieved from [Link]

  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. (n.d.). The Synthesis of Organic Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Nitrogen-Containing Heterocycles and Their Biological Applications. Retrieved from [Link]

  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. (n.d.). PMC. Retrieved from [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2023, February 14). MDPI. Retrieved from [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. (2020, December 15). RSC Publishing. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol
© Copyright 2026 BenchChem. All Rights Reserved.